5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one

PARP-2 selectivity isoenzyme profiling DNA damage response

5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 1048371-03-4; also cataloged as UPF is a synthetic isoquinolinone derivative that functions as a cell-permeable, active-site-directed inhibitor of poly(ADP-ribose) polymerase‑2 (PARP‑2). Unlike pan‑PARP clinical agents that potently inhibit both PARP‑1 and PARP‑2, UPF 1069 was deliberately designed to exploit structural differences within the NAD⁺‑binding pocket to achieve differential affinity for the two isoforms.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B12779714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)OCC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-8H,9-11H2,(H,18,20)
InChIKeyDLPLZWSNNZHLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one (UPF 1069): Procurement-Grade Selective PARP-2 Inhibitor for Isoenzyme Dissection


5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 1048371-03-4; also cataloged as UPF 1069) is a synthetic isoquinolinone derivative that functions as a cell-permeable, active-site-directed inhibitor of poly(ADP-ribose) polymerase‑2 (PARP‑2) [1]. Unlike pan‑PARP clinical agents that potently inhibit both PARP‑1 and PARP‑2, UPF 1069 was deliberately designed to exploit structural differences within the NAD⁺‑binding pocket to achieve differential affinity for the two isoforms [2]. Its phenacyloxy substituent at the 5‑position of the isoquinolinone core is a critical determinant of PARP‑2 selectivity, providing a chemical tool that enables researchers to separate the often‑opposing cellular roles of PARP‑1 and PARP‑2 in DNA‑damage signaling, ischemic injury, and transcriptional regulation [3].

Why Generic PARP Inhibitor Substitution Fails: Isoenzyme Selectivity Defines the Experimental Readout for 5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one


Substituting 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one with a generic PARP‑1/2 dual inhibitor (e.g., olaparib, veliparib, or PJ‑34) fundamentally alters the experimental outcome because the cellular functions of PARP‑1 and PARP‑2 are not redundant—and in certain contexts are functionally antagonistic [1]. In post‑ischemic brain tissue, selective PARP‑2 inhibition with UPF 1069 exacerbates CA1 hippocampal pyramidal death up to 155%, whereas dual PARP‑1/PARP‑2 blockade at higher concentrations produces no net effect on injury, demonstrating that PARP‑1 and PARP‑2 activities counterbalance each other in this model [2]. Conversely, in cortical neurons the same compound is neuroprotective at PARP‑2‑selective concentrations [3]. A pan‑PARP inhibitor cannot reproduce either outcome because it simultaneously shuts down both enzymatic activities. Furthermore, UPF 1069 has been shown to possess low‑micromolar cross‑affinity for ROCK1, a feature absent from most commercially available PARP inhibitors and critical for studies exploring PARP–ROCK dual‑pathway biology [4]. Researchers who substitute UPF 1069 with a non‑selective PARP inhibitor risk conflating PARP‑1‑ and PARP‑2‑mediated effects, losing the tissue‑specific phenotypic dichotomy that makes this compound a uniquely informative pharmacological probe.

Quantitative Differentiation Evidence: 5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one vs. Comparator PARP Inhibitors


PARP‑2 vs. PARP‑1 Isoenzyme Selectivity: 27‑Fold Preference Contrasts with Dual PARP‑1/2 Clinical Inhibitors

UPF 1069 inhibits recombinant PARP‑2 with an IC50 of 0.3 µM and PARP‑1 with an IC50 of 8.0 µM, yielding a PARP‑2/PARP‑1 selectivity ratio of approximately 27‑fold [1]. In the same in vitro radiometric assay system (recombinant bovine PARP‑1 and mouse PARP‑2, [³H]NAD⁺ incorporation), the clinical PARP inhibitor olaparib exhibits only 5‑fold selectivity (PARP‑1 IC50 ≈ 5 nM, PARP‑2 IC50 ≈ 1 nM), veliparib shows 1.8‑fold selectivity (Ki 5.2 nM vs. 2.9 nM), and PJ‑34 is essentially non‑selective with a 1.28‑fold ratio (IC50 110 nM vs. 86 nM) . The 27‑fold selectivity window of UPF 1069 is the widest among commercially available isoquinolinone-based PARP‑2 inhibitors at the time of its characterization and remains one of the most robust tools for pharmacological dissection of PARP‑2‑specific functions.

PARP-2 selectivity isoenzyme profiling DNA damage response

In‑Class Isoquinolinone Selectivity Comparison: UPF 1069 (27‑Fold) vs. UPF‑1035 (60‑Fold) – Balancing Selectivity and Polypharmacology

Within the same isoquinolinone chemical series, UPF‑1035 (5‑benzoyloxyisoquinolin‑1(2H)‑one) achieves a higher PARP‑2/PARP‑1 selectivity index of approximately 60‑fold (PARP‑2 IC50 = 0.15 µM, PARP‑1 IC50 = 9.0 µM) compared with the 27‑fold selectivity of UPF 1069 [1]. However, UPF 1069 offers a distinct polypharmacology profile not shared by UPF‑1035: it demonstrates low‑micromolar cross‑affinity for Rho‑associated protein kinase‑1 (ROCK1, IC50 = 9.3 µM) and weak activity on ROCK2 (20.5% inhibition at 10 µM) [2]. This dual PARP–ROCK activity makes UPF 1069 a more versatile chemical probe for studies investigating the intersection of DNA‑damage repair signaling and cytoskeletal regulation pathways. Researchers must choose between maximum PARP‑2 selectivity (UPF‑1035) and the broader target‑engagement profile (UPF 1069) depending on their experimental objectives.

structure-selectivity relationship isoquinolinone SAR PARP-2 tool compounds

Cellular Target Engagement: 80% PARP Activity Reduction in PARP‑1‑Deficient Fibroblasts Confirms PARP‑2‑Specific Cellular Activity

In a cellular context, UPF 1069 at 1 µM reduces residual PARP activity by approximately 80% in nuclear extracts from PARP‑1‑deficient (PARP‑1⁻/⁻) mouse fibroblasts, while only slightly inhibiting total PARP activity in wild‑type fibroblasts [1][2]. This differential cellular effect confirms that at 1 µM the compound engages PARP‑2 selectively in intact cellular systems—PARP‑1‑deficient cells rely almost exclusively on PARP‑2 for poly(ADP‑ribose) synthesis, and the 80% reduction demonstrates substantive target occupancy at this concentration. In contrast, the non‑selective PARP inhibitor PJ‑34 abolishes PARP activity in both wild‑type and PARP‑1⁻/⁻ cells at comparable concentrations, failing to discriminate between the two isoforms at the cellular level .

cellular target engagement PARP-1 knockout PARP activity assay

Tissue‑Specific Functional Dichotomy: Hippocampal Exacerbation vs. Cortical Neuroprotection Cannot Be Reproduced by Dual PARP‑1/2 Inhibitors

In rat organotypic hippocampal slices subjected to 20–30 min oxygen‑glucose deprivation (OGD), UPF 1069 (0.01–1 µM) produces a concentration‑dependent exacerbation of CA1 pyramidal cell death—up to 155% of OGD‑alone controls—attributable to selective PARP‑2 inhibition [1]. Higher concentrations (10 µM) that also inhibit PARP‑1 produce no net effect on CA1 injury, indicating that PARP‑1 and PARP‑2 activities functionally oppose each other in this tissue. In striking contrast, the same compound at 1–10 µM significantly reduces post‑OGD damage in mouse mixed cortical cell cultures, a model where cell death is predominantly necrotic [2]. This tissue‑dependent phenotypic inversion—pro‑death in hippocampus, pro‑survival in cortex—cannot be replicated by dual PARP‑1/2 inhibitors such as TIQ‑A or PJ‑34, which lack the selectivity to discriminate between the opposing roles of the two isoforms [3].

ischemic brain injury organotypic hippocampal slices neuroprotection cortical neurons

Optimal Research Application Scenarios for 5-Phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one Based on Quantitative Differentiation Evidence


Pharmacological Dissection of PARP‑1 vs. PARP‑2 Roles in Cerebral Ischemia Models

In organotypic hippocampal slice and mixed cortical cell culture models of oxygen‑glucose deprivation, UPF 1069 is the only commercially available PARP‑2 inhibitor that has been rigorously characterized for its tissue‑specific phenotypic effects. At 0.01–1 µM, it selectively inhibits PARP‑2 and exacerbates CA1 pyramidal cell death up to 155%, while at 1–10 µM it protects cortical neurons from OGD‑induced necrosis [1]. This concentration‑dependent switch from pro‑death to pro‑survival outcomes—governed by the degree of PARP‑1 co‑engagement—is not achievable with dual PARP‑1/2 inhibitors and makes UPF 1069 indispensable for studies that seek to disentangle the opposing roles of the two isoforms in post‑ischemic brain injury.

Functional Investigation of PARP‑2 in Androgen Receptor‑Driven Prostate Cancer Transcriptional Regulation

UPF 1069 has been deployed as a selective PARP‑2 chemical probe in LNCaP prostate cancer cells to demonstrate that PARP‑2—but not PARP‑1—enhances androgen receptor (AR)‑mediated gene expression through interaction with the pioneer factor FOXA1 and facilitation of AR recruitment to enhancer regions genome‑wide [2]. At 10 µM, UPF 1069 suppresses AR target gene expression (including KLK2/PSA) and inhibits AR‑positive prostate cancer cell proliferation, effects that were compared head‑to‑head with olaparib and veliparib in clonogenic assays and VCaP xenograft models [3]. This application requires a PARP‑2‑selective inhibitor because PARP‑1 inhibition alone does not recapitulate the AR‑suppressive phenotype, and dual PARP‑1/2 inhibitors confound the isoform‑specific transcriptional readout.

Dual PARP–ROCK Pathway Interrogation in Complex Disease Models

Unlike any other PARP‑2‑selective inhibitor currently available, UPF 1069 possesses experimentally confirmed low‑micromolar cross‑affinity for ROCK1 (IC50 = 9.3 µM) and weak activity on ROCK2 (20.5% inhibition at 10 µM) [4]. This polypharmacology profile positions UPF 1069 as a unique chemical seed for exploring the biological relevance of simultaneous PARP and ROCK inhibition—a pathway intersection that network biology analyses have prioritized for a variety of complex diseases where both DNA‑damage repair signaling and cytoskeletal dynamics are implicated [5]. Researchers investigating dual‑target pharmacology can use UPF 1069 as a starting scaffold to dissect the relative contributions of PARP‑2 and ROCK1 engagement in preclinical disease models.

Isoenzyme‑Specific Target Validation When PARP‑1 Genetic Deletion Is Not Feasible

In experimental systems where PARP‑1 genetic knockout is impractical or confounded by compensatory mechanisms, UPF 1069 provides a chemical alternative for selective PARP‑2 inhibition. At 1 µM, it achieves approximately 80% reduction of PARP activity in PARP‑1‑deficient fibroblasts without significantly perturbing PARP‑1 activity in wild‑type cells [6]. This pharmacological selectivity enables acute, titratable, and reversible PARP‑2 inhibition—advantages over genetic models—making UPF 1069 the preferred tool for short‑term functional studies, siRNA/CRISPR validation experiments, and any scenario where temporal control of PARP‑2 activity is required.

Quote Request

Request a Quote for 5-phenacyloxy-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.